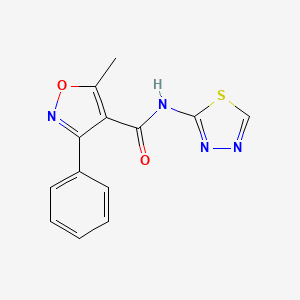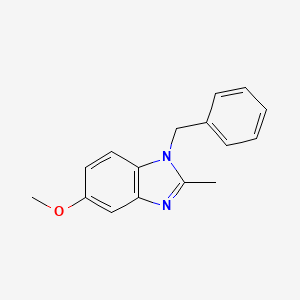![molecular formula C20H26BrN7 B5757747 N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B5757747.png)
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine group (C=N) and are known for their wide range of applications in various fields, including medicinal chemistry, coordination chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves the condensation of 2-bromobenzaldehyde with 4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified using recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the imine group.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The imine group (C=N) can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological processes. Additionally, the compound’s ability to chelate metal ions can enhance its biological activity by stabilizing metal-dependent enzymes and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1E)-(3-bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine: A similar Schiff base with a different substitution pattern on the phenyl ring.
(E)-N-(2,6-dichlorophenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanamine: Another Schiff base with different substituents on the phenyl ring and additional functional groups.
Uniqueness
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern and the presence of the triazin-2-amine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN7/c21-17-10-4-3-9-16(17)15-22-26-18-23-19(27-11-5-1-6-12-27)25-20(24-18)28-13-7-2-8-14-28/h3-4,9-10,15H,1-2,5-8,11-14H2,(H,23,24,25,26)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNNWBVPRTVAPZ-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-bromo-2-naphthyl)oxy]-N-cyclopentylacetamide](/img/structure/B5757665.png)

![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)

![N-[2-(2-furyl)-1-(hydrazinocarbonyl)vinyl]-2-furamide](/img/structure/B5757685.png)

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)

![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)



